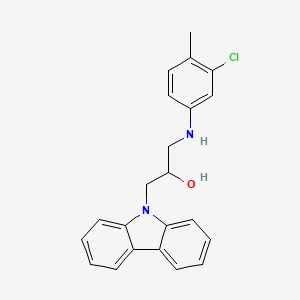

1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(9H-carbazol-9-yl)-3-((3-chloro-4-methylphenyl)amino)propan-2-ol is a derivative of carbazole, which is a heterocyclic aromatic organic compound. Carbazole derivatives are known for their interesting optical, photophysical, and electrochemical properties, which make them suitable for various applications, including materials science and pharmaceuticals.

Synthesis Analysis

Although the specific synthesis of this compound is not detailed in the provided papers, a related compound, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, was synthesized through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol . This suggests that a similar synthetic route could be employed for the target compound, possibly involving the condensation of a diamine with a suitably substituted carbazole aldehyde in the presence of a solvent like ethanol.

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be complex, and their analysis often requires a combination of physical and computational techniques. For the related compound mentioned earlier, CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy were used to physically analyze the structure . Computational studies, including density functional theory (DFT) calculations, were performed to understand the molecular electrostatic potential, Mulliken charges, and optimized structure . These methods would likely be applicable to the analysis of the molecular structure of this compound as well.

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives can be inferred from their electrochemical properties. The presence of the carbazole moiety allows for electrochemical coupling, as observed in cyclic voltammetry studies of similar compounds . This indicates that the target compound may also undergo electrochemical reactions, which could be utilized in the synthesis of polymers or other materials.

Physical and Chemical Properties Analysis

Carbazole derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The glass-forming ability of some carbazole-based monomers and polymers has been studied, with glass transition temperatures ranging from 43 to 125 degrees Celsius . The thermal degradation of these compounds typically begins between 317 to 402 degrees Celsius . Optical and photophysical properties, such as UV and fluorescence spectra, are characterized by the presence of the carbazole chromophore, which is consistent across different derivatives . These properties suggest that this compound would also exhibit similar behavior, making it potentially useful in applications that require stable, glassy materials with specific optical characteristics.

Applications De Recherche Scientifique

Antifungal and Antibacterial Properties

- Novel carbazole hybrid molecules, including those with structural similarities to the specified compound, have been designed and synthesized, demonstrating potent antifungal activity against various pathogenic fungal strains and some antibacterial effectiveness. Molecular docking analysis revealed a powerful interaction with the Mycobacterium P450DM enzyme, indicating these compounds as potential lead antifungal agents for future investigations (Rad et al., 2016).

Antioxidant Activities

- Carbazole derivatives have been synthesized and evaluated for their radical scavenging activity, indicating that certain analogues, particularly those bearing electron-donating methoxy substituent, showed predominant antioxidant activity. This highlights the potential of carbazole compounds in free radical scavenging applications (Naik et al., 2010).

Neurogenesis Promotion

- Derivatives similar in structural motif to the specified compound have been reported to promote neurogenesis by inducing final cell division in neural stem cells (NSCs), providing insights into potential treatments for neurodegenerative diseases. This suggests the broader applicability of carbazole compounds in neuroregenerative medicine (Shin et al., 2015).

Bioinformatics and Cheminformatics

- Schiff bases, including carbazole derivatives, have been synthesized and characterized, with bioinformatic tools applied to evaluate their drug-likeness features and potential as neuropsychiatric drugs. These studies employ computational pharmacological methods to predict binding to therapeutic targets, underscoring the importance of carbazole compounds in drug discovery (Avram et al., 2021).

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(3-chloro-4-methylanilino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O/c1-15-10-11-16(12-20(15)23)24-13-17(26)14-25-21-8-4-2-6-18(21)19-7-3-5-9-22(19)25/h2-12,17,24,26H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRALTPAXWYLNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)

![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)